1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride
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Overview
Description
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and piperidine moieties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzhydryl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular pathways and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine
- Cetirizine Dihydrochloride
- Meclozine Hydrochloride
Uniqueness
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride stands out due to its unique combination of aromatic and piperidine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C38H41Cl3N2O3 |
---|---|
Molecular Weight |
680.1 g/mol |
IUPAC Name |
1,4-bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C38H40Cl2N2O3.ClH/c39-33-15-11-29(12-16-33)36(44)19-24-41(25-20-36)26-23-38(31-7-3-1-4-8-31,32-9-5-2-6-10-32)35(43)42-27-21-37(45,22-28-42)30-13-17-34(40)18-14-30;/h1-18,44-45H,19-28H2;1H |
InChI Key |
OMQIUVCCXKWLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N5CCC(CC5)(C6=CC=C(C=C6)Cl)O.Cl |
Origin of Product |
United States |
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